molecular formula C19H17N3O3 B10894209 4-({(2E)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoyl}amino)benzoic acid

4-({(2E)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoyl}amino)benzoic acid

Cat. No.: B10894209
M. Wt: 335.4 g/mol
InChI Key: VJWAMPRGIALYOY-RVDMUPIBSA-N
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Description

4-({(E)-2-CYANO-3-[4-(DIMETHYLAMINO)PHENYL]-2-PROPENOYL}AMINO)BENZOIC ACID is a complex organic compound known for its applications in various scientific fields This compound is characterized by its unique structure, which includes a cyano group, a dimethylamino group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({(E)-2-CYANO-3-[4-(DIMETHYLAMINO)PHENYL]-2-PROPENOYL}AMINO)BENZOIC ACID typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 4-(dimethylamino)benzaldehyde with malononitrile to form an intermediate, which is then subjected to further reactions to introduce the benzoic acid moiety. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine to facilitate the condensation reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-({(E)-2-CYANO-3-[4-(DIMETHYLAMINO)PHENYL]-2-PROPENOYL}AMINO)BENZOIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group or the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

4-({(E)-2-CYANO-3-[4-(DIMETHYLAMINO)PHENYL]-2-PROPENOYL}AMINO)BENZOIC ACID has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme kinetics and as a fluorescent probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-({(E)-2-CYANO-3-[4-(DIMETHYLAMINO)PHENYL]-2-PROPENOYL}AMINO)BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. It may also interact with cellular membranes, affecting their permeability and function.

Comparison with Similar Compounds

Similar Compounds

    4-(Dimethylamino)benzoic acid: Shares the dimethylamino and benzoic acid moieties but lacks the cyano and propenoyl groups.

    4-(Dimethylamino)phenylazo)benzoic acid: Contains a similar aromatic structure but with an azo linkage instead of the cyano and propenoyl groups.

Uniqueness

4-({(E)-2-CYANO-3-[4-(DIMETHYLAMINO)PHENYL]-2-PROPENOYL}AMINO)BENZOIC ACID is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications and industrial uses.

Properties

Molecular Formula

C19H17N3O3

Molecular Weight

335.4 g/mol

IUPAC Name

4-[[(E)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoyl]amino]benzoic acid

InChI

InChI=1S/C19H17N3O3/c1-22(2)17-9-3-13(4-10-17)11-15(12-20)18(23)21-16-7-5-14(6-8-16)19(24)25/h3-11H,1-2H3,(H,21,23)(H,24,25)/b15-11+

InChI Key

VJWAMPRGIALYOY-RVDMUPIBSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)C(=O)O

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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